molecular formula C20H16Cl2O5 B4613221 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B4613221
M. Wt: 407.2 g/mol
InChI Key: ORGHEFTUSWMOBQ-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate is a synthetic hybrid compound designed for advanced research, merging the bioactive coumarin scaffold with a phenoxy herbicide derivative. This molecule is of significant interest in agricultural chemistry, particularly for investigating novel modes of herbicide action and understanding auxin-like signaling pathways in plants. The 4-methylcoumarin component is a well-characterized structure in medicinal and materials chemistry, often utilized in the development of fluorescent probes and bioactive agents . The 4-(2,4-dichlorophenoxy)butanoate moiety is structurally related to the classic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is known to act as a synthetic auxin . 2,4-D induces uncontrolled growth in susceptible broadleaf plants by mimicking the plant hormone indole-3-acetic acid (IAA), leading to disruptions in cell division, ethylene production, and eventual plant death . Researchers can utilize this coupled molecule to probe the potential for enhanced selectivity, uptake, or persistence compared to traditional phenoxy herbicides, and to study the structure-activity relationships of auxin mimics. Furthermore, given the documented interest in 7-hydroxycoumarin (umbelliferone) derivatives as building blocks for anticancer agents, this esterified compound may also hold value for preliminary screening in pharmacological research, exploring mechanisms such as enzyme inhibition or interaction with other cellular targets . This product is intended for laboratory research purposes only by qualified professionals.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O5/c1-12-9-20(24)27-18-11-14(5-6-15(12)18)26-19(23)3-2-8-25-17-7-4-13(21)10-16(17)22/h4-7,9-11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHEFTUSWMOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. This makes it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties
Research indicates that 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This suggests its utility in treating inflammatory diseases .

3. Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the dichlorophenoxy group enhances its cytotoxic effects against specific cancer cell lines .

Table: Summary of Biological Activities

Activity Mechanism References
AntimicrobialInhibition of bacterial DNA gyrase
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis and inhibition of tumor growth

Industrial Applications

In addition to its biological applications, this compound is also explored for industrial purposes:

1. Agrochemical Development
Due to its herbicidal properties, it is being studied for use in developing new agrochemicals that can effectively control weeds while minimizing environmental impact .

2. Material Science
The unique chemical structure allows for potential applications in the development of new materials with specific functional properties, such as fluorescence or conductivity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Structure Key Features Applications/Properties
4-Methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate Coumarin core + 4-(2,4-dichlorophenoxy)butanoate ester Combines fluorescence (coumarin) with herbicidal (dichlorophenoxy) motifs. Potential dual use in biosensing and agrochemicals; unconfirmed in vivo data.
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) Phenoxybutanoic acid with 2,4-dichloro substituents Lacks coumarin; free carboxylic acid group. Herbicide (controls broadleaf weeds); acts via auxin mimicry .
4-Methylumbelliferyl Octanoate 4-Methylcoumarin + octanoate ester Longer aliphatic chain (C8); no halogenation. Substrate for pancreatic lipase; diagnostic tool for enzyme activity assays .
8-Acetyl-4-methylcoumarin 4-Methylcoumarin + acetyl group at C8 Acetyl substituent enhances fluorescence. Fluorescent probes; photophysical studies .
Methyl 4-({[6-Chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate Halogenated coumarin + benzoate ester Chloro and methoxy groups; complex substitution pattern. Investigational compound with potential antimicrobial/agricultural activity .

Structural Differences and Implications

Coumarin Modifications: The 4-methyl-2-oxo-2H-chromen-7-yl group in the target compound contrasts with simpler coumarins (e.g., 4-methylumbelliferone derivatives). The oxo group at position 2 may reduce fluorescence intensity compared to hydroxylated coumarins but could improve metabolic stability . Halogenation (e.g., 6-chloro in the compound from ) often enhances bioactivity by increasing lipophilicity and target binding. The absence of direct halogenation on the coumarin in the target compound suggests its activity primarily derives from the dichlorophenoxy group.

Compared to 2,4-DB, esterification of the carboxylic acid may delay hydrolysis in vivo, prolonging herbicidal activity but requiring enzymatic activation (e.g., esterase cleavage) .

Phenoxy Group Functionalization: The 2,4-dichlorophenoxy moiety is shared with 2,4-DB, a known auxin mimic. This group disrupts plant cell growth, suggesting the target compound may retain herbicidal properties but with modified uptake or persistence due to the coumarin linkage .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-methylumbelliferone with 4-(2,4-dichlorophenoxy)butanoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in ethyl acetate . Purity is ensured through recrystallization (e.g., hexane/ethyl acetate mixtures) and validated via HPLC (>95% purity) or TLC. Reaction progress is monitored using spectroscopic techniques (e.g., disappearance of starting material peaks in ¹H NMR) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires multi-modal characterization:

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.2–8.1 ppm for chromen and dichlorophenoxy groups) and ester carbonyl signals (δ ~170 ppm).
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and chromen lactone (1650–1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 433.2) .

Q. What biological targets or mechanisms are hypothesized for this compound?

Structural analogs (e.g., coumarin derivatives) suggest potential interactions with enzymes like lipases, esterases, or cytochrome P450 isoforms. Mechanistic studies may involve:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
  • Molecular docking : Predict binding affinities to targets like COX-2 or α-glucosidase .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different experimental models?

Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Mitigation strategies include:

  • Dose-response profiling : Compare EC₅₀/IC₅₀ values under standardized conditions.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates.
  • In silico modeling : Cross-validate with QSAR models to identify confounding substituents (e.g., dichlorophenoxy vs. methoxy groups) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

SAR studies require systematic substitution of functional groups:

  • Variable substituents : Compare dichlorophenoxy with fluorophenyl or methoxyphenyl analogs.
  • Core modifications : Replace chromen with quinolinone or flavone scaffolds.
  • Analytical tools : Use multivariate regression to correlate logP, polar surface area, and bioactivity (e.g., IC₅₀) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability is influenced by:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic susceptibility : Monitor ester bond cleavage via HPLC under aqueous conditions (pH 2–9).
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for esters) .

Q. What methodologies are used to study environmental fate or biodegradation pathways?

Environmental studies employ:

  • LC-MS/MS : Quantify degradation products in soil/water matrices.
  • Microbial assays : Use activated sludge or soil microbiota to assess aerobic/anaerobic breakdown.
  • QSAR-ECOSAR : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate
Reactant of Route 2
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4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

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